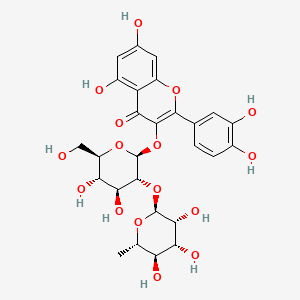

quercetin 3-O-neohesperidoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quercetin-3-O-neohesperidosid ist ein Flavonoidglykosid, eine Art von Verbindung, die häufig in verschiedenen Pflanzen vorkommt. Es ist bekannt für seine entzündungshemmenden und antioxidativen Eigenschaften, was es zu einem interessanten Forschungsgegenstand macht . Die Verbindung hat die Summenformel C27H30O16 und eine Molekülmasse von 610,52 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Quercetin-3-O-neohesperidosid beinhaltet typischerweise die Glykosylierung von Quercetin. Dieser Prozess kann durch enzymatische oder chemische Methoden erreicht werden. Die enzymatische Glykosylierung verwendet häufig Glykosyltransferasen, während die chemische Glykosylierung die Verwendung von Glykosyldonatoren und Katalysatoren unter kontrollierten Bedingungen beinhaltet .

Industrielle Produktionsmethoden

Die industrielle Produktion von Quercetin-3-O-neohesperidosid kann die Extraktion aus natürlichen Quellen wie Pflanzen beinhalten, gefolgt von Reinigungsprozessen. Moderne Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um die Reinheit der Verbindung sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Quercetin-3-O-neohesperidosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.

Substitution: Substitutionsreaktionen können an verschiedenen Stellen an der Flavonoidstruktur auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation Chinone erzeugen, während Reduktion reduzierte Flavonoidderivate ergeben kann .

Wissenschaftliche Forschungsanwendungen

Quercetin-3-O-neohesperidosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung von Glykosylierungsreaktionen und den Eigenschaften von Flavonoidglykosiden verwendet.

Industrie: Es wird bei der Entwicklung von Naturheilprodukten und Nahrungsergänzungsmitteln eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Quercetin-3-O-neohesperidosid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen. Es hemmt Enzyme wie Chinonreduktase 2, was zu erhöhtem oxidativem Stress in bestimmten Zellen führt . Die Verbindung moduliert auch Signalwege, die mit Entzündungen und oxidativem Stress zusammenhängen, was zu ihren therapeutischen Wirkungen beiträgt .

Wirkmechanismus

The mechanism of action of Quercetin 3-O-neohesperidoside involves its interaction with various molecular targets. It inhibits enzymes like quinone reductase 2, leading to increased oxidative stress in certain cells . The compound also modulates signaling pathways related to inflammation and oxidative stress, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Quercetin-3-O-neohesperidosid kann mit anderen Flavonoidglykosiden verglichen werden, wie zum Beispiel:

Rutin (Quercetin-3-O-rutinosid): Ähnlich in der Struktur, aber mit unterschiedlichen Glykosylierungsmustern.

Quercitrin (Quercetin-3-O-rhamnosid): Ein weiteres Glykosid mit unterschiedlichen biologischen Aktivitäten.

Myricetin-3-O-neohesperidosid: Eine verwandte Verbindung mit ähnlicher Glykosylierung, aber unterschiedlicher Aglykonstruktur

Quercetin-3-O-neohesperidosid ist einzigartig aufgrund seines spezifischen Glykosylierungsmusters, das seine Löslichkeit, Stabilität und biologische Aktivität beeinflusst .

Eigenschaften

IUPAC Name |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBMGZSDYDNBFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32453-36-4 |

Source

|

| Record name | Calendoflavobioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.